2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to yield the desired isoindole derivative. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . Major products formed from these reactions include 2-(2-nitrophenyl)acrylate and other isoindole derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells . In medicine, it is being explored for its antimicrobial and anti-inflammatory properties . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through the modulation of signaling pathways related to cell growth and immune response .
Comparison with Similar Compounds
2-[(2R)-2-Amino-3-methylbutyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as 7-bromo-4-(hydroxymethyl)-2-methylindole and 4-(hydroxymethyl)-2-methylindole . These compounds share similar structural features but differ in their biological activities and applications. The unique combination of the amino and methylbutyl groups in this compound contributes to its distinct properties and potential therapeutic benefits .
Properties
CAS No. |
919485-57-7 |
---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[(2R)-2-amino-3-methylbutyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)11(14)7-15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7,14H2,1-2H3/t11-/m0/s1 |
InChI Key |
KJORDDPJVLFJNF-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@H](CN1C(=O)C2=CC=CC=C2C1=O)N |
Canonical SMILES |
CC(C)C(CN1C(=O)C2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.